molecular formula C22H23FN4O5 B11018721 1-butyl-N-{4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-butyl-N-{4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018721
M. Wt: 442.4 g/mol
InChI Key: LUFIWVNQOJPOSQ-UHFFFAOYSA-N
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Description

1-butyl-N-{4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a fluorinated nitrophenyl group, and a carbamoyl phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-{4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluorinated nitrophenyl group, and the coupling of the carbamoyl phenyl group. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorinated Nitrophenyl Group: This can be achieved through nitration and subsequent fluorination reactions.

    Coupling of the Carbamoyl Phenyl Group: This step may involve the use of coupling reagents and catalysts to facilitate the formation of the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-{4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the nitro group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorinated nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine or hydroxyl derivatives.

Scientific Research Applications

1-butyl-N-{4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers investigate its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-N-{4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorinated nitrophenyl group may play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The carbamoyl phenyl group may also contribute to the compound’s overall biological effects by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-butyl-N-{4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide lies in its fluorinated nitrophenyl group, which imparts distinct chemical and biological properties. The presence of fluorine enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H23FN4O5

Molecular Weight

442.4 g/mol

IUPAC Name

1-butyl-N-[4-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23FN4O5/c1-2-3-10-26-13-15(11-20(26)28)22(30)24-16-6-4-14(5-7-16)21(29)25-17-8-9-18(23)19(12-17)27(31)32/h4-9,12,15H,2-3,10-11,13H2,1H3,(H,24,30)(H,25,29)

InChI Key

LUFIWVNQOJPOSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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